molecular formula C16H22N2O2 B565402 4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 CAS No. 1215365-11-9

4-Acetoxy-N-isopropyl-N-methyltryptamine-d4

Cat. No. B565402
CAS RN: 1215365-11-9
M. Wt: 278.388
InChI Key: CIDMXLOVFPIHDS-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxy-N-isopropyl-N-methyltryptamine-d4, or 4-AcO-MiPT-d4, is a synthetic tryptamine derivative with structural similarities to the psychedelic drug, psilocybin. It is the deuterated analog of 4-AcO-MiPT and has been used in scientific research to study the effects of psychedelics on the brain.

Scientific Research Applications

Analytical Characterization

Several N,N-dialkylated tryptamines, including derivatives like 4-acetoxy-DALT, have been characterized analytically. These compounds are of interest due to their psychoactive properties and potential overlap in therapeutic and recreational use. The characterization includes nuclear magnetic resonance spectroscopy, gas chromatography, and mass spectrometry, providing valuable data for researchers exploring clinical and non-clinical uses of these substances (Brandt et al., 2017).

Metabolite Identification

Research on the in vitro metabolism of similar compounds, such as 4-AcO-DMT, sheds light on potential metabolic pathways. This includes the identification of phase I and phase II metabolites, involving processes like hydrolysis, hydroxylation, and oxidation. Such studies are crucial for understanding the biotransformation of these compounds in vivo and can aid in forensic analysis (Zhai et al., 2022).

Human Hepatocyte Metabolism

Studies on human hepatocytes have been conducted to understand the metabolism of related tryptamines, such as 4-AcO-DiPT. This research identifies metabolites formed through processes like ester hydrolysis, O-glucuronidation, and N-oxidation. These findings are significant for identifying biomarkers of consumption and understanding the compound's metabolic pathways (Malaca et al., 2022).

Functional Neural Pathways

Research dating back to 1975 shows the transformation of tryptamine to tryptoline in the presence of 5-methyltetrahydrofolic acid, indicating a potential role in neural pathways and brain function. These findings contribute to understanding the biochemical processes involving tryptamines in the human brain (Kennedy et al., 1975).

Mechanism of Action

properties

IUPAC Name

[3-[1,1,2,2-tetradeuterio-2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(2)18(4)9-8-13-10-17-14-6-5-7-15(16(13)14)20-12(3)19/h5-7,10-11,17H,8-9H2,1-4H3/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDMXLOVFPIHDS-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OC(=O)C)C([2H])([2H])N(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.